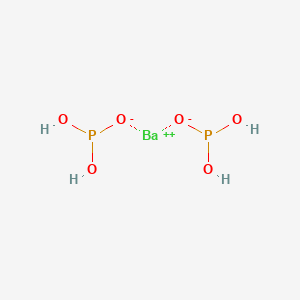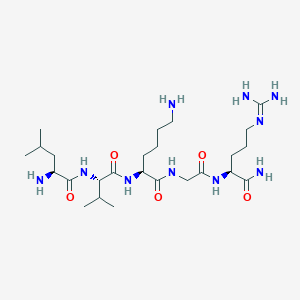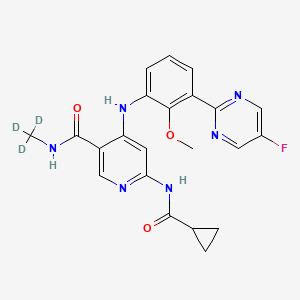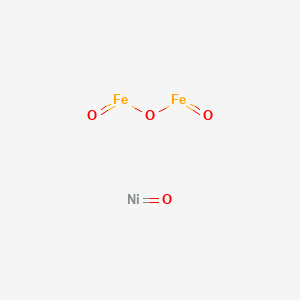
Iron-nickel oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-nickel oxide is a mixed metal oxide composed of iron and nickel. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and environmental remediation. The combination of iron and nickel in an oxide form results in a material that exhibits excellent electrochemical properties, making it a promising candidate for various technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-nickel oxide can be synthesized through various methods, including co-precipitation, sol-gel, hydrothermal, and thermal decomposition techniques. The choice of method depends on the desired properties and applications of the final product.
Co-precipitation: This method involves the simultaneous precipitation of iron and nickel salts from an aqueous solution, followed by calcination to form the oxide. The reaction conditions, such as pH, temperature, and concentration of the precursors, play a crucial role in determining the properties of the final product.
Sol-gel: In this method, metal alkoxides or metal salts are hydrolyzed and condensed to form a gel, which is then dried and calcined to obtain the oxide. The sol-gel method allows for precise control over the composition and morphology of the oxide.
Hydrothermal: This technique involves the reaction of metal salts in an aqueous solution at elevated temperatures and pressures. The hydrothermal method is known for producing highly crystalline and well-defined nanostructures.
Thermal Decomposition: In this method, metal nitrates or other precursors are decomposed at high temperatures to form the oxide. The thermal decomposition method is simple and scalable, making it suitable for industrial production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale co-precipitation or thermal decomposition processes. These methods are preferred due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Iron-nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, it can undergo oxidation in the presence of oxygen to form iron(III) oxide and nickel(II) oxide.
Reduction: The compound can be reduced to its metallic form using reducing agents such as hydrogen or carbon monoxide. This reaction is commonly used in metallurgical processes.
Substitution: this compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion. This can be achieved through ion exchange processes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Metal salts in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Iron(III) oxide and nickel(II) oxide.
Reduction: Metallic iron and nickel.
Substitution: Mixed metal oxides with different compositions.
Scientific Research Applications
Iron-nickel oxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water splitting.
Energy Storage: this compound is used in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Environmental Remediation: The compound is used in the removal of pollutants from water and air.
Biomedical Applications: this compound nanoparticles are explored for use in drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment of cancer.
Mechanism of Action
The mechanism of action of iron-nickel oxide depends on its application. In catalysis, the compound acts as an active site for the adsorption and activation of reactant molecules. The presence of both iron and nickel ions provides multiple active sites, enhancing the catalytic activity.
In energy storage devices, this compound undergoes reversible redox reactions, allowing it to store and release energy. The high surface area and porosity of the material facilitate the rapid transfer of ions and electrons, improving the performance of the device.
In environmental remediation, this compound adsorbs pollutants onto its surface and catalyzes their degradation. The high reactivity of the material ensures efficient removal of contaminants.
Comparison with Similar Compounds
Cobalt-nickel oxide: Known for its high catalytic activity but is more expensive than iron-nickel oxide.
Manganese-nickel oxide: Exhibits good electrochemical properties but has lower stability compared to this compound.
This compound’s unique combination of properties makes it a versatile and valuable material for various applications.
Properties
IUPAC Name |
oxonickel;oxo(oxoferriooxy)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Ni.4O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNBVCBUOCNRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

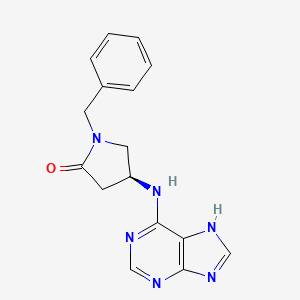
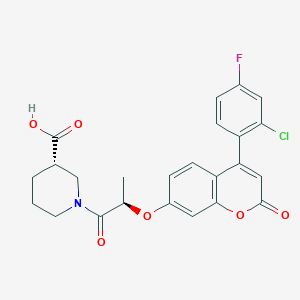
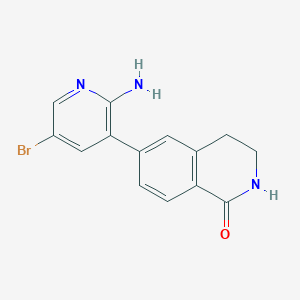
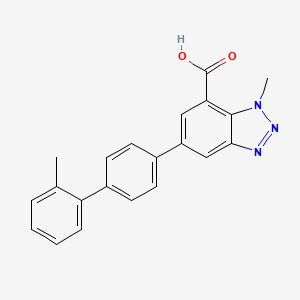
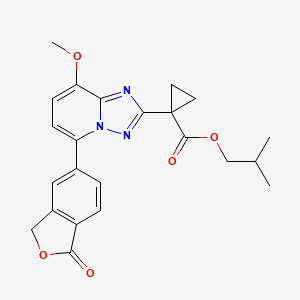
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
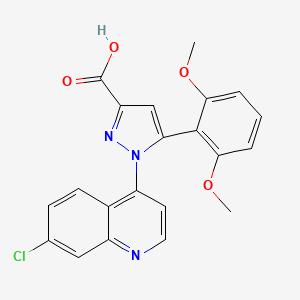
![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
